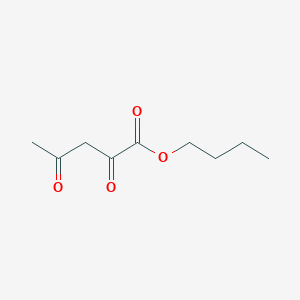
Butyl 2,4-dioxovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2,4-dioxovalerate (BDV) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDV is a member of the family of dioxovalerate esters, which are known to have a range of biological and chemical properties.
作用机制
The mechanism of action of Butyl 2,4-dioxovalerate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that Butyl 2,4-dioxovalerate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
生化和生理效应
Butyl 2,4-dioxovalerate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Butyl 2,4-dioxovalerate can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of adhesion molecules involved in the recruitment of immune cells to sites of inflammation.
实验室实验的优点和局限性
One of the main advantages of using Butyl 2,4-dioxovalerate in lab experiments is its low toxicity and biodegradability. This makes it a safer and more environmentally friendly alternative to traditional chemicals. However, one of the limitations of using Butyl 2,4-dioxovalerate is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on Butyl 2,4-dioxovalerate. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of Butyl 2,4-dioxovalerate. Another area of interest is the use of Butyl 2,4-dioxovalerate as a plant growth regulator and alternative to traditional pesticides. Additionally, there is potential for the use of Butyl 2,4-dioxovalerate in the development of biodegradable polymers for various applications. Further studies are needed to fully understand the mechanism of action of Butyl 2,4-dioxovalerate and its potential applications in various fields.
Conclusion
In conclusion, Butyl 2,4-dioxovalerate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Butyl 2,4-dioxovalerate can be synthesized through a multi-step process, and has been extensively studied for its anti-inflammatory and anti-cancer properties, as well as its potential applications in agriculture and material science. The mechanism of action of Butyl 2,4-dioxovalerate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Butyl 2,4-dioxovalerate has a range of biochemical and physiological effects, and its low toxicity and biodegradability make it a safer and more environmentally friendly alternative to traditional chemicals. Further research is needed to fully understand the potential applications of Butyl 2,4-dioxovalerate in various fields.
合成方法
Butyl 2,4-dioxovalerate can be synthesized through a multi-step process involving the reaction of butyl acrylate with maleic anhydride, followed by hydrolysis and esterification. The reaction yields a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
Butyl 2,4-dioxovalerate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Butyl 2,4-dioxovalerate has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that Butyl 2,4-dioxovalerate can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells, making it a promising candidate for the development of new drugs.
In agriculture, Butyl 2,4-dioxovalerate has been used as a plant growth regulator, promoting the growth and development of various crops. It has also been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.
In material science, Butyl 2,4-dioxovalerate has been used as a monomer for the synthesis of biodegradable polymers, which have applications in packaging, biomedical devices, and drug delivery systems.
属性
CAS 编号 |
10153-83-0 |
|---|---|
产品名称 |
Butyl 2,4-dioxovalerate |
分子式 |
C9H14O4 |
分子量 |
186.2 g/mol |
IUPAC 名称 |
butyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-9(12)8(11)6-7(2)10/h3-6H2,1-2H3 |
InChI 键 |
FOMYYQMPVKGWON-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
规范 SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
其他 CAS 编号 |
10153-83-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



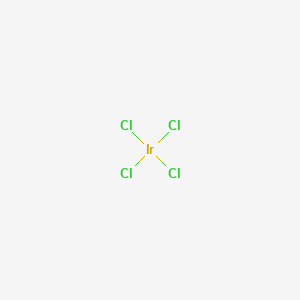
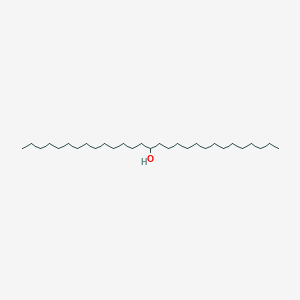
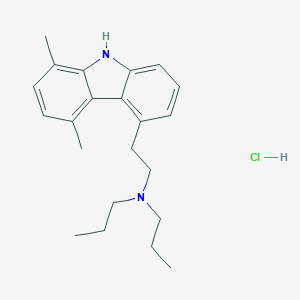
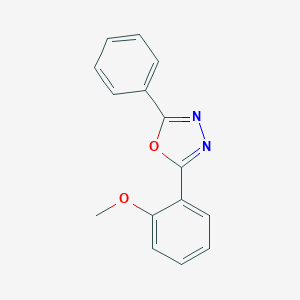
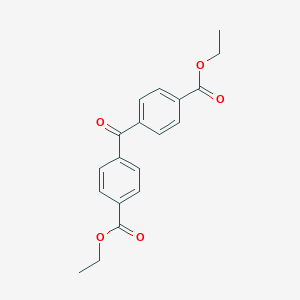
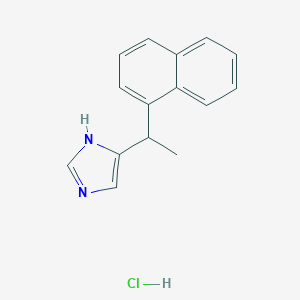
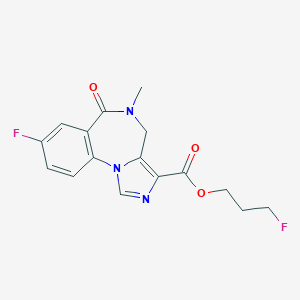
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
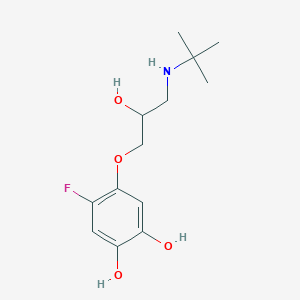
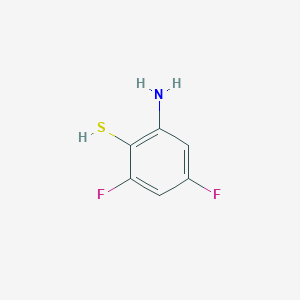
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
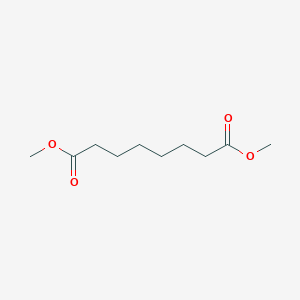
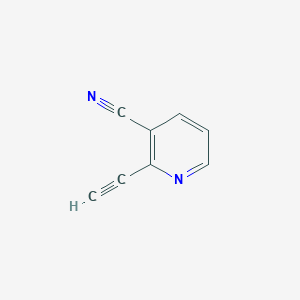
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)